

# Technical Guide: NMR Spectral Data of 2-(2-Acetamidophenoxy)acetic Acid

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## Compound of Interest

Compound Name: 2-(2-Acetamidophenoxy)acetic acid

Cat. No.: B1296907

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for **2-(2-acetamidophenoxy)acetic acid**. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a comprehensive analysis based on data from closely related analogs and predictive models. This information is intended to support researchers in the identification, characterization, and quality control of **2-(2-acetamidophenoxy)acetic acid** in a drug discovery and development context.

## Chemical Structure

IUPAC Name: **2-(2-acetamidophenoxy)acetic acid** Molecular Formula: C<sub>10</sub>H<sub>11</sub>NO<sub>4</sub> Molecular Weight: 209.19 g/mol CAS Number: 2065-93-2

## Predicted NMR Spectral Data

The following tables summarize the predicted <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **2-(2-acetamidophenoxy)acetic acid**. These predictions are derived from the analysis of spectral data for structurally similar compounds, including 2-{2-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid, N-(2-hydroxyphenyl)acetamide, and phenoxyacetic acid.

## Predicted <sup>1</sup>H NMR Spectral Data

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **2-(2-Acetamidophenoxy)acetic Acid**

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
H-a	~10.0 - 13.0	Singlet (broad)	1H
H-b	~9.30	Singlet	1H
H-c	~7.95	Doublet	1H
H-d, H-e, H-f	~6.80 - 7.40	Multiplet	3H
H-g	~4.75	Singlet	2H
H-h	~2.10	Singlet	3H

Prediction based on analysis of a closely related structure reported in the Journal of the Serbian Chemical Society (2004).

## Predicted $^{13}\text{C}$ NMR Spectral Data

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **2-(2-Acetamidophenoxy)acetic Acid**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-1	~170.5
C-2	~169.0
C-3	~147.0
C-4	~127.0
C-5	~125.0
C-6	~122.0
C-7	~120.0
C-8	~115.0
C-9	~65.0
C-10	~24.0

Prediction based on additive effects from spectral data of N-(2-hydroxyphenyl)acetamide and phenoxyacetic acid.

## Experimental Protocols

The following is a generalized experimental protocol for acquiring the NMR spectra of **2-(2-acetamidophenoxy)acetic acid**, based on methodologies reported for similar compounds.

## Sample Preparation

- Weigh approximately 5-10 mg of high-purity **2-(2-acetamidophenoxy)acetic acid**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ).
- Transfer the solution to a 5 mm NMR tube.

## NMR Spectrometer and Parameters

- Instrument: 200 MHz (or higher field) NMR Spectrometer

- Nuclei:  $^1\text{H}$  and  $^{13}\text{C}$
- Solvent: DMSO- $\text{d}_6$
- Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm
- Temperature: 298 K (25 °C)

For  $^1\text{H}$  NMR:

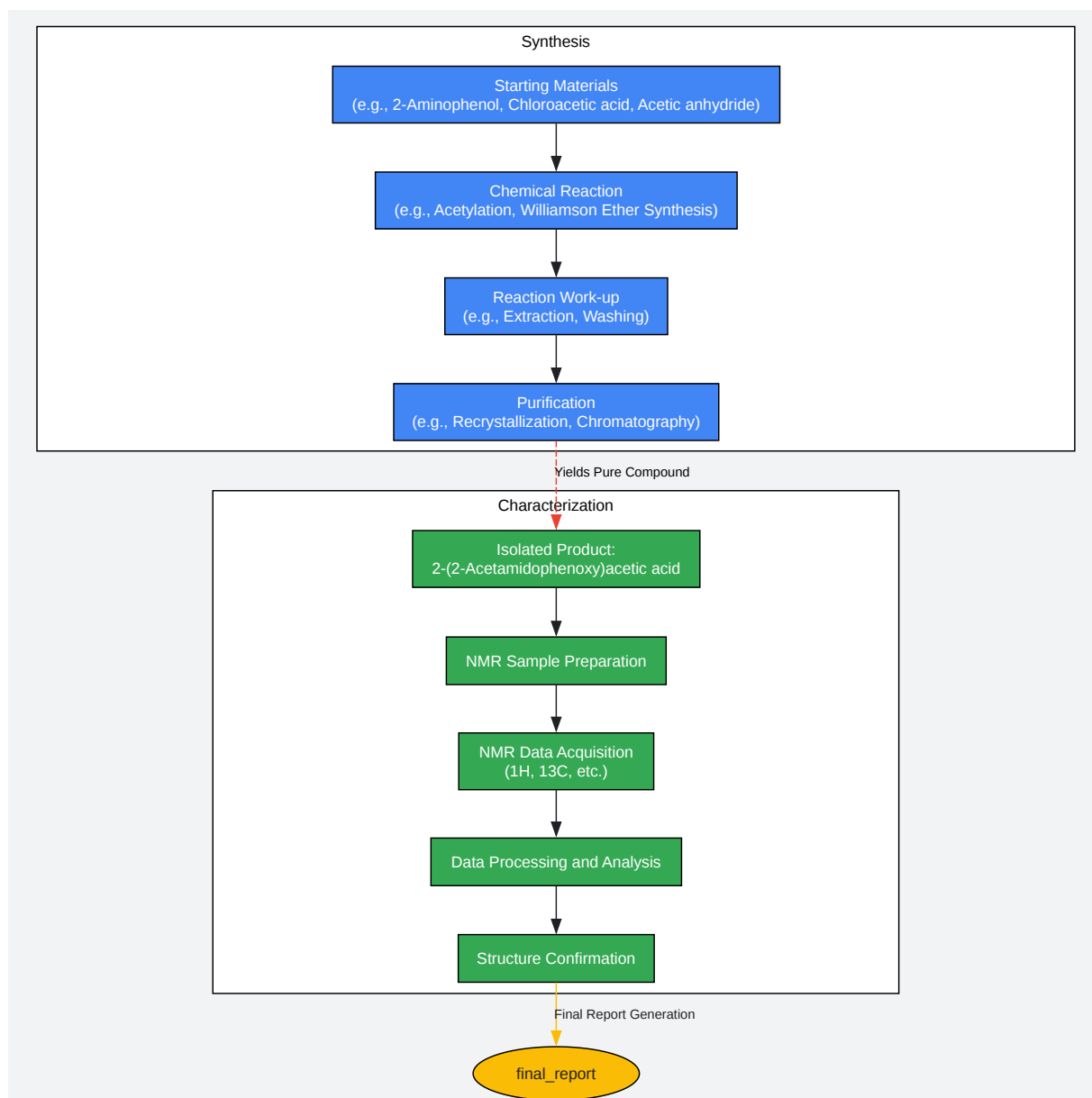
- Pulse Sequence: Standard single-pulse sequence
- Number of Scans: 16-32
- Spectral Width: ~16 ppm
- Acquisition Time: ~2-3 seconds
- Relaxation Delay: 1-2 seconds

For  $^{13}\text{C}$  NMR:

- Pulse Sequence: Proton-decoupled pulse sequence
- Number of Scans: 1024 or more, depending on sample concentration
- Spectral Width: ~200-220 ppm
- Acquisition Time: ~1-2 seconds
- Relaxation Delay: 2-5 seconds

## Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent NMR characterization of **2-(2-acetamidophenoxy)acetic acid**.



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Caption: Workflow for the synthesis and NMR characterization of **2-(2-acetamidophenoxy)acetic acid**.

This guide serves as a foundational resource for researchers working with **2-(2-acetamidophenoxy)acetic acid**. For definitive structural confirmation, it is recommended to acquire experimental NMR data on a purified sample and compare it with the predictions provided herein.

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